molecular formula C17H20N2 B1201623 Spiro[1,3-dihydroperimidine-2,1'-cycloheptane]

Spiro[1,3-dihydroperimidine-2,1'-cycloheptane]

Cat. No. B1201623
M. Wt: 252.35 g/mol
InChI Key: DHXWVWPVLLJSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[1,3-dihydroperimidine-2,1'-cycloheptane] is a member of naphthalenes.

Scientific Research Applications

Synthesis and Structural Studies

  • Spiro[1,3-dihydroperimidine-2,1'-cycloheptane] derivatives have been synthesized and studied for their crystal structures using X-ray diffraction, providing insights into their lattice parameters and spatial configurations (Li & Deng, 2011).

Application in Domino Reactions

  • The compound has been used in domino Diels–Alder reactions, a critical process in organic chemistry, for synthesizing various structurally complex molecules. This demonstrates its utility in facilitating complex chemical transformations (Yang, Sun, & Yan, 2018).

Organophosphorus Compound Synthesis

  • Spiro[cycloheptane-1,4'-perhydro-[1,3,2]diazaphosphole] and related derivatives, which are closely related to Spiro[1,3-dihydroperimidine-2,1'-cycloheptane], have been synthesized, indicating its relevance in the synthesis of organophosphorus compounds (Omran & Moustafa, 2006).

Analgesic Development

  • Related spiro compounds have been studied as analgesic NOP and opioid receptor agonists, suggesting potential pharmaceutical applications (Schunk et al., 2014).

Spiro Compound Stability

  • Research has focused on the stability and structural properties of various spiro compounds, which is essential for understanding their chemical behavior and potential applications (Oda et al., 2000).

Oxidative Addition Reactions

  • Spiro compounds have been utilized in oxidative addition reactions, a key method in synthetic chemistry, further highlighting their versatility in chemical syntheses (Wang & Gao, 2009).

Antimicrobial Activity

Catalysis in Multicomponent Synthesis

  • They have been used as catalysts in multicomponent synthesis processes, demonstrating their role in facilitating complex chemical reactions (Mukhopadhyay, Rana, & Butcher, 2011).

Novel Spiro Compounds Synthesis

  • Research on the synthesis of novel spiro compounds, like spiro-isothiazolidine-triones, has been conducted, expanding the chemical diversity and potential applications of spiro compounds (Dobrydnev et al., 2015).

Neurological Applications

  • Studies on spiro compounds related to tacrine hybrids for neurological applications indicate their potential use in neurodegenerative disease treatment (Bonacorso et al., 2015).

properties

Product Name

Spiro[1,3-dihydroperimidine-2,1'-cycloheptane]

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

spiro[1,3-dihydroperimidine-2,1'-cycloheptane]

InChI

InChI=1S/C17H20N2/c1-2-4-12-17(11-3-1)18-14-9-5-7-13-8-6-10-15(19-17)16(13)14/h5-10,18-19H,1-4,11-12H2

InChI Key

DHXWVWPVLLJSRG-UHFFFAOYSA-N

SMILES

C1CCCC2(CC1)NC3=CC=CC4=C3C(=CC=C4)N2

Canonical SMILES

C1CCCC2(CC1)NC3=CC=CC4=C3C(=CC=C4)N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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